5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-16(2)8-22-12-7-9(3-4-10(12)19-15(16)21)18-14(20)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYNAGTWMQZCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and a benzoxazepine moiety. Its unique arrangement of functional groups may contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H20BrN3O3 |
| Molecular Weight | 404.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activities or interact with specific receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors involved in pain and inflammation.
Anti-inflammatory Activity
Several studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Case Study 1: In vitro assays demonstrated that related benzoxazepine compounds reduced the production of pro-inflammatory cytokines in macrophages.
- Case Study 2: Animal models showed decreased edema and pain response when treated with similar compounds.
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Line Studies: The compound was tested against various cancer cell lines (e.g., breast and prostate cancer), showing cytotoxic effects with IC50 values indicating significant potency.
- Mechanistic Insights: The observed anticancer effects may be linked to apoptosis induction and cell cycle arrest.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis was conducted:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anti-inflammatory | 10 | COX inhibition |
| Compound B | Anticancer | 15 | Apoptosis induction |
| 5-bromo-N... | Anti-inflammatory/Anticancer | 12 | Enzyme modulation / Receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
